molecular formula C13H11F3N6 B2878469 3-ethyl-N-[3-(trifluoromethyl)phenyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899978-75-7

3-ethyl-N-[3-(trifluoromethyl)phenyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2878469
CAS No.: 899978-75-7
M. Wt: 308.268
InChI Key: JATFRHTWLWYBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-N-[3-(trifluoromethyl)phenyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the fields of oncology and infectious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-[3-(trifluoromethyl)phenyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)aniline with ethyl isocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate and formic acid to yield the desired triazolopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-[3-(trifluoromethyl)phenyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolopyrimidine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-ethyl-N-[3-(trifluoromethyl)phenyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-N-[3-(trifluoromethyl)phenyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves the inhibition of specific enzymes, such as CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .

Properties

IUPAC Name

3-ethyl-N-[3-(trifluoromethyl)phenyl]triazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N6/c1-2-22-12-10(20-21-22)11(17-7-18-12)19-9-5-3-4-8(6-9)13(14,15)16/h3-7H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATFRHTWLWYBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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